LCL521 is a lysosomotropic prodrug designed to deliver the acid ceramidase inhibitor B13 to lysosomes []. It is classified as a ceramidase inhibitor and plays a crucial role in scientific research, particularly in cancer research, by manipulating ceramide levels within cells. Ceramide is a sphingolipid known for its pro-apoptotic properties [].
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 53417-29-1